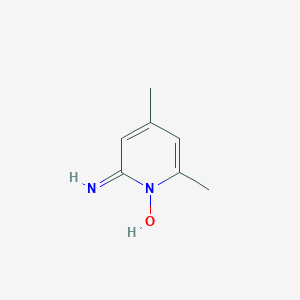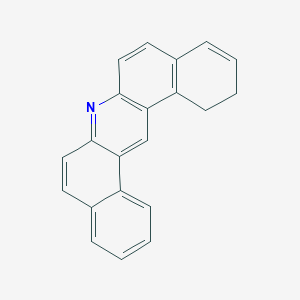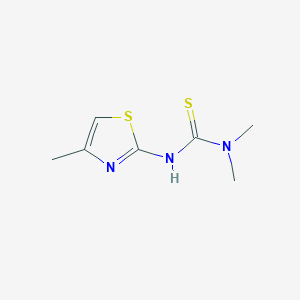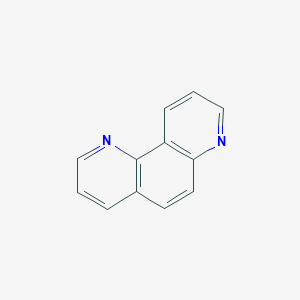
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline, commonly known as BCPT, is a chemical compound that belongs to the class of xanthine derivatives. It is an important drug candidate that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
BCPT exerts its pharmacological effects by inhibiting the activity of phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE enzymes, BCPT increases the levels of cAMP and cGMP, which in turn leads to the relaxation of smooth muscles and the inhibition of inflammatory mediators.
Biochemical and Physiological Effects
BCPT has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which leads to the relaxation of smooth muscles and the inhibition of inflammatory mediators. BCPT has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. Additionally, BCPT has been found to enhance the activity of natural killer cells, which play an important role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
BCPT has a number of advantages for lab experiments. It is a well-characterized compound that is readily available in high purity. It has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. However, there are some limitations to the use of BCPT in lab experiments. It has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, it has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of BCPT. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is interest in the development of new derivatives of BCPT that have improved pharmacological properties. Overall, BCPT is a promising drug candidate that has the potential to be an important therapeutic agent for a variety of inflammatory disorders.
Méthodes De Synthèse
BCPT can be synthesized using a multi-step process that involves the reaction of theophylline with benzoyl chloride, followed by the reaction with 4-(m-chlorobenzyl)-1-piperazine. The final product is obtained by the reaction of the intermediate with propyl bromide. The synthesis of BCPT has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
BCPT has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. BCPT has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in the treatment of inflammation-related disorders such as arthritis, inflammatory bowel disease, and psoriasis.
Propriétés
IUPAC Name |
[1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-8-4-3-5-9-21)17-34-13-11-33(12-14-34)16-20-7-6-10-22(29)15-20/h3-10,15,19,23H,11-14,16-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBXDJKNRNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941909 |
Source


|
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline | |
CAS RN |
19977-07-2 |
Source


|
| Record name | 1-Piperazineethanol, 4-(m-chlorobenzyl)-alpha-(1,3-dimethyl-7-xanthinylmethyl)-, benzoate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019977072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

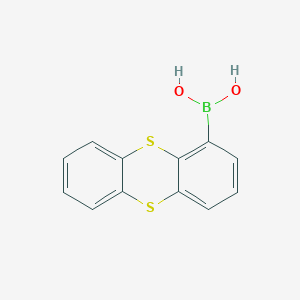
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
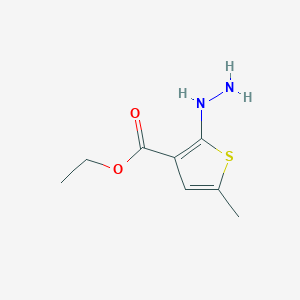
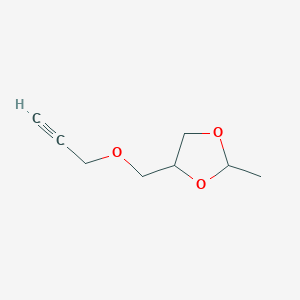
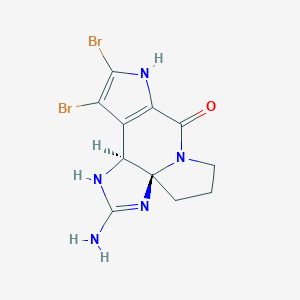

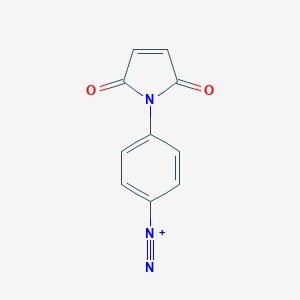
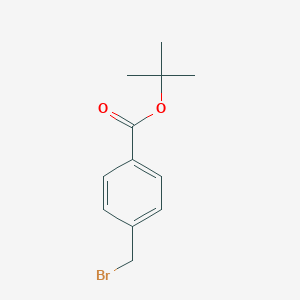
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
